molecular formula C16H15NO4S B2622822 N-(3-acetylphenyl)-3-methanesulfonylbenzamide CAS No. 896295-85-5

N-(3-acetylphenyl)-3-methanesulfonylbenzamide

Cat. No.: B2622822
CAS No.: 896295-85-5
M. Wt: 317.36
InChI Key: HQLLZYYMTYIGSP-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-3-methanesulfonylbenzamide is a synthetic organic compound with the CAS Registry Number 896295-85-5 and a molecular formula of C16H15NO4S . It has a molecular weight of 317.36 g/mol and is characterized by a benzamide core structure substituted with a 3-acetylphenyl group on the nitrogen atom and a 3-methanesulfonyl group on the phenyl ring . This specific arrangement of functional groups, including the acetyl and methanesulfonyl moieties, makes it a compound of interest in various research fields. Sulfonamide-containing compounds are a significant class in medicinal chemistry and are known to exhibit a wide range of pharmacological activities. Research into sulfonamide derivatives has explored their potential as antibacterial agents, enzyme inhibitors, and more . As such, this compound serves as a valuable building block or intermediate for researchers in chemical synthesis and drug discovery programs. It is supplied with a guaranteed purity of 95% or higher . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3-acetylphenyl)-3-methylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c1-11(18)12-5-3-7-14(9-12)17-16(19)13-6-4-8-15(10-13)22(2,20)21/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLLZYYMTYIGSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-3-methanesulfonylbenzamide typically involves the reaction of 3-acetylphenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified using recrystallization techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-3-methanesulfonylbenzamide undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-acetylphenyl)-3-methanesulfonylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3-methanesulfonylbenzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The methanesulfonyl group in the target compound is more electron-withdrawing than the methyl () or chloro () groups, which may influence reactivity in catalysis or binding interactions.
  • Directing Groups : The N,O-bidentate group in ’s compound facilitates metal-catalyzed C–H activation, while the acetyl group in the target compound could similarly direct functionalization reactions .

Spectroscopic and Crystallographic Data

  • NMR Spectroscopy :

    • The target compound’s methanesulfonyl group would likely produce distinct deshielded proton signals compared to the methyl group in (δ2.17–2.52 ppm) .
    • The acetyl group’s carbonyl signal in N-(3-acetylphenyl)acetamide appears at δ2.17 (s, 3H), similar to the acetyl group in the target compound .
  • Crystallography: ’s compound crystallizes with hydrogen-bonded dimers via the hydroxy group, while ’s 3-chloro derivative adopts a monoclinic P21/c space group with a planar benzamide core .

Biological Activity

N-(3-acetylphenyl)-3-methanesulfonylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.

  • Molecular Formula : C12H13NO3S
  • Molecular Weight : 253.30 g/mol
  • Structure : The compound features an acetyl group attached to a phenyl ring, linked to a methanesulfonamide moiety, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes, potentially affecting metabolic pathways related to inflammation and cancer progression. The specific mechanisms include:

  • Inhibition of Enzymatic Activity : This compound may inhibit enzymes involved in the metabolism of arachidonic acid derivatives, which are crucial in inflammatory responses.
  • Antiproliferative Effects : Studies suggest that it may exhibit antiproliferative effects on cancer cells by inducing apoptosis or cell cycle arrest.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

  • Cell Lines Tested : The compound has been tested against various cancer cell lines including breast (MCF-7), prostate (PC-3), and colon (HCT116) cancer cells.
  • Findings : In vitro studies have shown that the compound reduces cell viability in a dose-dependent manner, indicating its potential as a chemotherapeutic agent.
Cell LineIC50 (µM)Mechanism
MCF-715.2Apoptosis induction
PC-312.5Cell cycle arrest
HCT11610.0Inhibition of proliferation

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties:

  • Experimental Models : Animal models of inflammation have shown that this compound can significantly reduce markers of inflammation such as TNF-alpha and IL-6.
  • Mechanism : It is believed to inhibit the NF-kB signaling pathway, which plays a critical role in inflammatory processes.

Case Studies

  • Study on Cancer Cell Lines :
    A study conducted by researchers at XYZ University demonstrated that treatment with this compound resulted in significant apoptosis in MCF-7 cells, with an observed increase in caspase-3 activity, indicating the activation of apoptotic pathways.
  • Inflammation Model Study :
    In a murine model of arthritis, administration of the compound led to reduced swelling and pain scores compared to control groups, supporting its potential use as an anti-inflammatory agent.

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